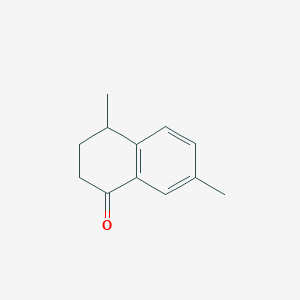
4,7-Dimethyltetral-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,7-Dimethyltetral-1-one is an organic compound with the molecular formula C12H14O It is a derivative of tetralone, characterized by the presence of two methyl groups at the 4th and 7th positions on the tetralone ring
Wissenschaftliche Forschungsanwendungen
4,7-Dimethyltetral-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activity and interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of fine chemicals, fragrances, and as a precursor for other industrially important compounds.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 4,7-Dimethyltetral-1-one can be synthesized through several synthetic routes. One common method involves the Friedel-Crafts acylation of 4,7-dimethyltetralin with an appropriate acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Analyse Chemischer Reaktionen
Types of Reactions: 4,7-Dimethyltetral-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can yield alcohols or hydrocarbons, depending on the reducing agent used. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, where functional groups are introduced or replaced on the aromatic ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorine, nitration using nitric acid and sulfuric acid.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or hydrocarbons.
Substitution: Introduction of halogens, nitro groups, or other functional groups.
Wirkmechanismus
The mechanism of action of 4,7-Dimethyltetral-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, altering their activity and leading to downstream biological effects. For example, it may inhibit or activate certain enzymes involved in metabolic pathways, thereby influencing cellular processes.
Vergleich Mit ähnlichen Verbindungen
Tetralone: The parent compound without the methyl groups.
4-Methyltetralone: A derivative with a single methyl group at the 4th position.
7-Methyltetralone: A derivative with a single methyl group at the 7th position.
Uniqueness of 4,7-Dimethyltetral-1-one: The presence of two methyl groups at the 4th and 7th positions imparts unique chemical properties to this compound, such as increased hydrophobicity and altered reactivity compared to its mono-methylated counterparts. These properties can influence its behavior in chemical reactions and its interactions with biological systems, making it a valuable compound for research and industrial applications.
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis of 4,7-Dimethyltetral-1-one can be achieved through a multi-step process involving the conversion of starting materials to intermediate compounds, which are subsequently transformed into the final product.", "Starting Materials": [ "2-methyl-1,3-butadiene", "methyl vinyl ketone", "magnesium", "iodine", "acetic acid", "sodium borohydride", "acetic anhydride", "sulfuric acid", "sodium hydroxide", "hydrochloric acid", "sodium sulfate", "water" ], "Reaction": [ "Step 1: The reaction of 2-methyl-1,3-butadiene with methyl vinyl ketone in the presence of magnesium and iodine as a catalyst yields 4-methyl-2-(3-oxobutyl)cyclohex-2-enone.", "Step 2: The intermediate compound from step 1 is then reduced using sodium borohydride in acetic acid to form 4-methyl-2-(3-hydroxybutyl)cyclohex-2-enone.", "Step 3: The hydroxyl group in the intermediate compound from step 2 is acetylated using acetic anhydride in the presence of sulfuric acid to form 4-methyl-2-(3-acetoxybutyl)cyclohex-2-enone.", "Step 4: The intermediate compound from step 3 is then treated with sodium hydroxide to hydrolyze the acetoxy group and form 4-methyl-2-(3-hydroxybutyl)cyclohex-2-enone.", "Step 5: The intermediate compound from step 4 is then subjected to a dehydration reaction using hydrochloric acid and sodium sulfate to form 4,7-Dimethyltetral-1-one.", "Step 6: The final product is purified by recrystallization from water." ] } | |
CAS-Nummer |
155748-76-8 |
Molekularformel |
C12H14O |
Molekulargewicht |
174.24 g/mol |
IUPAC-Name |
(4S)-4,7-dimethyl-3,4-dihydro-2H-naphthalen-1-one |
InChI |
InChI=1S/C12H14O/c1-8-3-5-10-9(2)4-6-12(13)11(10)7-8/h3,5,7,9H,4,6H2,1-2H3/t9-/m0/s1 |
InChI-Schlüssel |
SQESYXTWWGWCFK-VIFPVBQESA-N |
Isomerische SMILES |
C[C@H]1CCC(=O)C2=C1C=CC(=C2)C |
SMILES |
CC1CCC(=O)C2=C1C=CC(=C2)C |
Kanonische SMILES |
CC1CCC(=O)C2=C1C=CC(=C2)C |
Löslichkeit |
53.04 mg/L @ 25 °C (est) |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


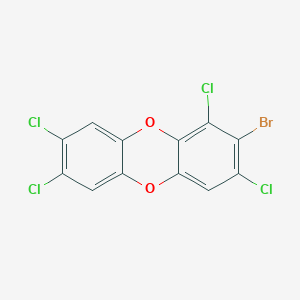

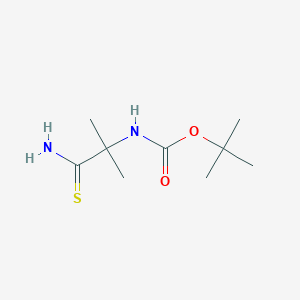
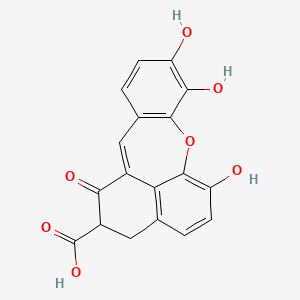
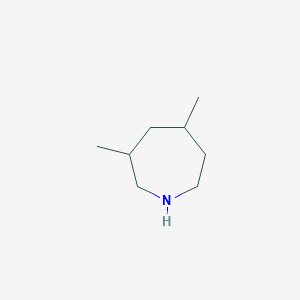
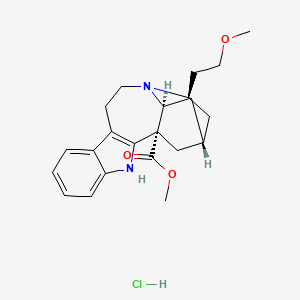
![2-[(4-Chlorophenyl)formamido]-3-methylpentanoic acid](/img/structure/B3433108.png)
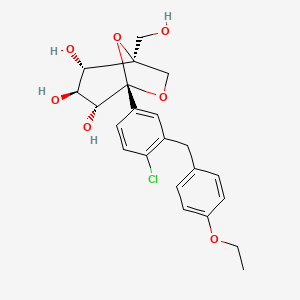
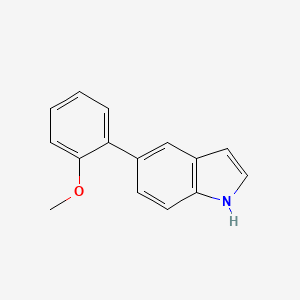
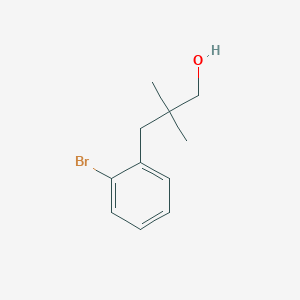
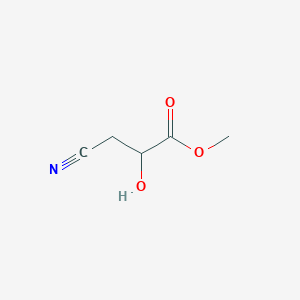
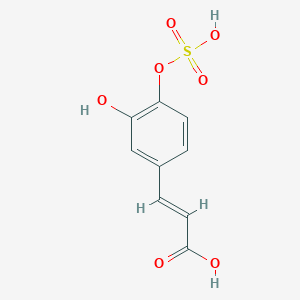
![[3,4-Bis(benzyloxy)phenyl]acetic Acid Methyl Ester](/img/structure/B3433149.png)
![2-chloro-5,7-dihydro-4H-spiro[1,3-benzothiazole-6,2'-[1,3]dioxolane]](/img/structure/B3433172.png)
